2,3,3',4,6-Pentachlorobiphenyl

Description

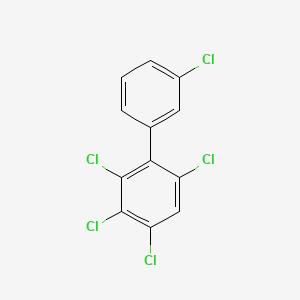

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrachloro-4-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)10-8(14)5-9(15)11(16)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQBSVVYMVILEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074224 | |

| Record name | 2,3,3',4,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-35-8 | |

| Record name | PCB 109 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q3UL7D7EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Transport of 2,3,3 ,4,6 Pentachlorobiphenyl

Global Environmental Prevalence and Spatial Distribution Patterns

The global distribution of PCBs, including 2,3,3',4,6-pentachlorobiphenyl, is largely dictated by historical usage patterns and their physicochemical properties, which allow for long-range atmospheric transport. researchgate.netbiochempress.com Consequently, higher concentrations are generally found in the temperate latitudes of the Northern Hemisphere, corresponding to industrialized regions where PCBs were heavily used. researchgate.net Studies utilizing butter as a passive sampler to reflect regional and global atmospheric deposition have shown that PCB concentrations are highest in European and North American samples and lowest in the southern hemisphere, such as in Australia and New Zealand. greenpeace.tonih.gov This pattern is consistent with the historical production and use of PCBs primarily in the industrialized northern hemisphere. researchgate.net

While comprehensive global distribution maps specifically for this compound are not as readily available as for total PCBs, its presence has been noted in various environmental monitoring studies. As a pentachlorobiphenyl, its mobility and distribution are intermediate between the more volatile, lower-chlorinated congeners and the less mobile, more highly-chlorinated congeners.

Atmospheric and Aquatic Transport Dynamics

The atmosphere is a primary pathway for the global transport of PCBs. biochempress.com Due to their semi-volatile nature, these compounds can volatilize from contaminated surfaces, such as soil and water, enter the atmosphere, and be transported over long distances before being redeposited. This process of volatilization and deposition, sometimes referred to as the "grasshopper effect," contributes to the presence of PCBs in remote regions like the Arctic, far from their original sources. biochempress.com

In aquatic environments, the transport of this compound is governed by its hydrophobicity. PCBs, in general, have low water solubility and a high affinity for particulate matter. nih.govepa.gov They tend to adsorb onto suspended sediments and organic matter in the water column. nih.gov This association with particles facilitates their transport in riverine systems and their eventual deposition in sedimentary basins. nih.govccme.ca While a portion can be transported in a dissolved form, the majority is associated with the particulate phase. nih.gov The sediment/water partition coefficient for PCBs is high, indicating a strong tendency to move from the water column to the sediment. nih.gov

Accumulation and Cycling in Soil and Sediment Compartments

Soils and sediments act as major reservoirs for PCBs, including this compound. ccme.cawho.int The accumulation in these compartments is influenced by several factors, most notably the organic matter content. ccme.ca Soils and sediments with higher organic carbon content tend to have higher concentrations of PCBs due to the strong affinity of these lipophilic compounds for organic materials. ccme.ca

Once in the soil, the mobility of this compound is generally low. ccme.ca Lower chlorinated PCBs are more mobile in soils than their higher chlorinated counterparts. ccme.ca Vertical transport within the soil profile can occur, but it is often a slow process. nih.gov In some cases, particularly in loose soil structures, PCBs can move deeper into the soil layers. plos.orgplos.org Runoff and soil erosion can also contribute to the transport of PCB-contaminated soil particles to aquatic systems. who.int

In sediments, PCBs can remain buried for long periods. However, they can be reintroduced into the water column through processes such as bioturbation (mixing of sediments by organisms) and resuspension of sediments due to currents or dredging activities. ospar.org This remobilization can lead to secondary contamination of the aquatic environment. nih.gov

Presence and Dynamics in Indoor Environments

Indoor environments can have significantly higher concentrations of PCBs compared to outdoor air, sometimes by over an order of magnitude. nih.gov This is a critical aspect of human exposure, as people spend a substantial amount of time indoors. nih.gov Sources of indoor PCBs include building materials such as caulking, sealants, and paints that were manufactured with PCBs before their ban. newmoa.orgsst.dk These materials can slowly release PCBs into the indoor air over many years. newmoa.org

PCBs can also be found in indoor dust, which acts as a sink and a secondary source of exposure. The dynamics of PCBs in indoor environments are complex, involving volatilization from primary sources, adsorption onto surfaces and dust particles, and subsequent resuspension or re-volatilization. Ventilation can temporarily reduce indoor air concentrations, but they tend to rise again once ventilation ceases if the primary sources are not removed or sealed. sst.dk Studies have shown that inhalation of contaminated indoor air can be a significant pathway of PCB exposure for humans. researchgate.net For instance, in some occupational settings with known PCB contamination, indoor air concentrations have been measured in the range of 110–200 ng/m³. newmoa.orgebcne.org

Sources of Environmental Release and Formation Mechanisms

The presence of this compound in the environment stems from both its intentional production as part of commercial PCB mixtures and its unintentional formation as a by-product in various industrial processes.

Legacy Industrial Sources and Releases

Historically, the primary source of this compound was its inclusion in commercial PCB mixtures, such as the Aroclor series. nih.gov These mixtures were used in a wide range of industrial applications, including as dielectric fluids in transformers and capacitors, as heat transfer fluids, and in "open" applications like plasticizers in paints and sealants. who.intospar.org Although the production of PCBs was banned in many countries in the 1970s and 1980s, a significant amount remains in older electrical equipment and in landfills. clu-in.orgacs.org Leakage from these sources continues to release PCBs into the environment. energysecurity.gov.uk

Inadvertent By-product Formation and Contemporary Sources

More recently, it has become evident that certain PCB congeners, including some pentachlorobiphenyls, are unintentionally produced in various industrial processes. oup.com The formation of PCBs can occur in any chemical process that involves chlorine, carbon, and elevated temperatures or catalysts. ospar.orgdioxin20xx.org

One significant contemporary source is the production of certain pigments. acs.orgresearchgate.net For example, some organic paint pigments have been found to contain unintentionally produced PCBs. acs.org Combustion processes are another source of inadvertent PCB formation. dioxin20xx.orgresearchgate.net The incineration of municipal and industrial waste can lead to the de novo synthesis of PCBs. plos.orgplos.org Studies have identified specific PCB congeners as markers for combustion sources. mdpi.com For instance, in the combustion of automobile shredder residue, PCB 110 has been identified as an input marker congener. researchgate.net While specific data for this compound (PCB 109) from these processes is less commonly reported, the general mechanisms of formation suggest that it could also be produced as a by-product.

Emissions from Thermal Processes and Waste Incineration

The compound this compound, also known as PCB 110, is among the polychlorinated biphenyls (PCBs) that can be unintentionally formed and released during high-temperature industrial activities. Thermal processes such as waste incineration are recognized as potential sources of these compounds, which can be formed either through the degradation of materials containing PCBs or via de novo synthesis from precursors in the presence of chlorine and a carbon source. epa.govnih.gov

Research has shown that while modern waste incineration plants are designed to destroy pollutants, they can also be a source for the formation of various PCB congeners under certain conditions. nih.govresearchgate.net The composition of the waste, combustion efficiency, and the design of flue gas cleaning systems are critical factors that influence the profile and concentration of PCBs emitted. pops.intbasel.int Studies have confirmed the presence of PCBs in the flue gas and fly ash of various types of incinerators, including those for municipal, industrial, and medical waste. nih.govepa.govresearchgate.net

Specific investigations into the congener profiles of PCB emissions have identified this compound in the environmental matrices surrounding incineration facilities, indicating its release and subsequent deposition. For instance, a study of a municipal waste incinerator (MWI) found that PCB 110 was one of the dominant congeners detected in the topsoil layers (0-5 cm) in the immediate vicinity of the plant. nih.gov The concentration of this congener, along with others, was observed to decrease with increasing distance from the incinerator, pointing to the facility as the source. nih.govresearchgate.net

In the soil surrounding the municipal incinerator, the highest accumulation of several PCBs, including congener 110, was found in deeper soil layers (10-30 cm), which was attributed to the loose soil structure allowing for downward movement. nih.govplos.org This demonstrates that emissions from the incinerator lead to long-term contamination of the local soil environment.

Further evidence of this compound emissions is found in its accumulation in local flora. High bio-accumulation-concentration (BAC) values for PCB 110 have been recorded in plants near an industrial waste incinerator, which is attributed to the deposition of this congener from the facility's emissions onto the plant surfaces. nih.gov

While direct measurements of this compound in flue gas are not always detailed in broad studies, the data from surrounding environmental media provide clear evidence of its emission from thermal processes. The following tables present research findings on the concentration of this specific congener in environmental samples collected around waste incineration facilities.

Research Data on this compound Near Incineration Sites

The following data illustrates the concentration of this compound found in soil samples at varying depths and distances from a Municipal Waste Incinerator (MWI).

Table 1: Concentration of this compound in Soil Near a Municipal Waste Incinerator

Source: Adapted from a 2020 study on the impact of municipal and industrial waste incinerators. nih.govplos.org

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (PCB 110) |

| Polychlorinated biphenyls (PCBs) |

| Biphenyl (B1667301) |

| Carbon |

| Chlorine |

| Chlorobenzenes |

| Dibenzenofurans |

| Dioxins |

| Tri-chlorobenzenes |

| Tetra-chlorobenzenes |

| PCB 44 |

| PCB 52 |

| PCB 118 |

| PCB 123 |

| PCB 180 |

Bioaccumulation, Biomonitoring, and Trophic Transfer of 2,3,3 ,4,6 Pentachlorobiphenyl

Bioaccumulation Potential in Aquatic and Terrestrial Biota

The potential for a chemical to bioaccumulate is related to its lipophilicity, often measured by the octanol-water partition coefficient (log Kow). Chemicals with higher log Kow values are more likely to accumulate in the fatty tissues of organisms. epa.gov While specific log Kow values for 2,3,3',4,6-pentachlorobiphenyl were not found in the provided search results, PCBs in general are lipophilic and tend to bioaccumulate. researchgate.net Higher chlorinated PCBs, in particular, have a greater potential for bioaccumulation. nih.gov

Studies have shown that PCBs can be taken up by organisms from their surrounding environment, such as contaminated sediment and water. For instance, research on adult zebrafish (Danio rerio) demonstrated the bioaccumulation of a related pentachlorobiphenyl, PCB 91, with log bioconcentration factor (BCFk) values around 3.7, indicating it as a highly hazardous and persistent pollutant. researchgate.net Although this is a different congener, it highlights the general tendency of pentachlorobiphenyls to accumulate in aquatic life. The accumulation process is influenced by factors such as the organic carbon content of sediment and the rate at which the organism can metabolize the compound. epa.gov

In terrestrial environments, PCBs can also accumulate in biota. Earthworms, for example, have been shown to bioaccumulate other chiral pentachlorobiphenyls like PCB 95 and PCB 149. acs.org The general principles of bioaccumulation suggest that this compound would also be expected to accumulate in terrestrial organisms, particularly those in contact with contaminated soils.

Biomagnification within Food Webs and Trophic Level Dynamics

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. This phenomenon is a significant concern for persistent and bioaccumulative substances like PCBs. icar.org.in As lower-trophic-level organisms containing PCBs are consumed by predators, the PCBs are transferred and concentrated in the predator's tissues. epa.gov

The structure of the food web plays a crucial role in the extent of biomagnification. For example, trophic magnification factors (TMFs), which quantify the average increase in contaminant concentration per trophic level, have been found to be higher in riparian food webs compared to aquatic food webs for some chiral PCBs. acs.org This difference was attributed to the higher metabolic capacity for these PCBs in aquatic predators. acs.org

While specific biomagnification data for this compound was not available in the search results, the general behavior of PCBs suggests it is likely to biomagnify. Higher chlorinated congeners generally exhibit a greater tendency to biomagnify. nih.gov This process leads to the highest concentrations of PCBs being found in top predators in both aquatic and terrestrial ecosystems. researchgate.net

Congener-Specific Bioaccumulation and Elimination Patterns

Different PCB congeners exhibit distinct patterns of bioaccumulation and elimination. These differences are largely due to the number and position of chlorine atoms on the biphenyl (B1667301) structure, which affects their susceptibility to metabolic breakdown. who.int Lower-chlorinated PCBs are generally metabolized and eliminated more rapidly than higher-chlorinated ones. rug.nl

The metabolism of PCBs often involves hydroxylation by cytochrome P450 enzymes. who.int The resulting hydroxylated metabolites (OH-PCBs) can then be more easily excreted from the body. who.int However, the rate and products of metabolism are highly congener-specific. For example, studies on the related pentachlorobiphenyl, PCB 91, in mice identified 2,2',3,4',6-pentachlorobiphenyl-5-ol (5–91) as the major metabolite. nih.gov

The persistence of a particular congener in an organism is a balance between its uptake and elimination rates. Congeners that are resistant to metabolism will have longer biological half-lives and thus a greater potential for bioaccumulation. While specific elimination rates for this compound were not detailed in the search results, it is known that PCBs with chlorine substitutions that are less efficiently metabolized tend to persist in organisms. nih.gov

Toxicological Mechanisms and Biological Effects of 2,3,3 ,4,6 Pentachlorobiphenyl Non Human Focus

Metabolism and Biotransformation Pathways of 2,3,3',4,6-Pentachlorobiphenyl

The biotransformation of this compound is a critical determinant of its toxicokinetics and ultimate biological impact. The process is primarily characterized by oxidative metabolism, leading to the formation of various metabolites.

Formation of Hydroxylated Metabolites (OH-PCBs)

The metabolism of polychlorinated biphenyls (PCBs) predominantly proceeds through oxidation, resulting in the formation of hydroxylated metabolites, commonly referred to as OH-PCBs. nih.govharvard.edu This metabolic conversion is a crucial step that influences the persistence and toxicity of the parent compound. The hydroxylation can occur via two primary mechanisms: a direct insertion of a hydroxyl group onto the biphenyl (B1667301) structure or through the formation of an arene oxide intermediate which then rearranges to a stable hydroxylated form. nih.gov

In the case of structurally similar congeners, such as 2,2′,3,4′,6-pentachlorobiphenyl (PCB 91), the metabolic process yields several hydroxylated derivatives, with 2,2′,3,4′,6-pentachlorobiphenyl-5-ol (5-91) identified as a significant metabolite. acs.org For another related compound, 2,2′,3,5′,6-pentachlorobiphenyl (PCB 95), the metabolic pathway favors the formation of para-hydroxylated metabolites. acs.org While specific data for this compound is limited, the metabolic patterns of these related pentachlorobiphenyls provide a strong indication of its likely biotransformation products.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2) in Metabolism

The enzymatic drivers of PCB metabolism are the cytochrome P450 (CYP) superfamily of enzymes, with isoforms in the CYP1 and CYP2 families playing a predominant role. nih.gov The specific CYP enzymes involved often depend on the chlorine substitution pattern of the PCB congener. Dioxin-like PCBs, which are characterized by having one or no chlorine atoms in the ortho positions, are primarily metabolized by CYP1A1 and CYP1A2. iarc.fr In contrast, PCBs with two or more ortho-chlorines are typically substrates for the CYP2 and CYP3 families. who.int

This compound, being a mono-ortho substituted PCB, possesses a structural configuration that suggests it could be metabolized by enzymes from both the CYP1 and CYP2 families. dioxin20xx.org This is supported by studies on the structurally analogous mono-ortho PCB, 2,3,3',4,4'-pentachlorobiphenyl (B1197480) (PCB 105), where metabolism is enhanced by inducers of both phenobarbital (B1680315) (PB)-type (CYP2B) and 3-methylcholanthrene (B14862) (MC)-type (CYP1A) P450s. dioxin20xx.org Furthermore, research on the related chiral compound 2,2′,3,4′,6-pentachlorobiphenyl (PCB 91) has demonstrated its metabolism to hydroxylated forms by human CYP2B6 and rat CYP2B1. figshare.com

| PCB Congener | Key Cytochrome P450 Enzymes | Reference |

|---|---|---|

| Dioxin-like PCBs (0-1 ortho-Cl) | CYP1A1, CYP1A2 | iarc.fr |

| Non-dioxin-like PCBs (≥2 ortho-Cl) | CYP2 and CYP3 families | who.int |

| 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105) | CYP1A and CYP2B families | dioxin20xx.org |

| 2,2′,3,4′,6-Pentachlorobiphenyl (PCB 91) | Human CYP2B6, Rat CYP2B1 | figshare.com |

Species-Specific Metabolic Capacities and Consequence for Metabolite Profiles

Significant variations in the metabolic pathways and capacities for PCBs exist among different species, leading to distinct profiles of OH-PCB metabolites. acs.orgresearchgate.net These differences are of high toxicological relevance as they can lead to species-specific toxic effects. For instance, the metabolism of 2,2′,3,3′,6,6′-hexachlorobiphenyl (PCB 136) in human, monkey, and rabbit liver microsomes primarily yields the 4-136 metabolite, whereas in other species, 5-136 is the major product. acs.org

A notable example of species-specific metabolism is seen in hamsters, which preferentially oxidize the 2,3,4-trichloro-substituted ring of 2,3,3',4,4'-pentachlorobiphenyl (PCB 105), a pathway that differs from that observed in rats. dioxin20xx.org Such metabolic divergences result in unique patterns of OH-PCB retention and excretion in different animal species.

Toxicological Significance and Activity of Hydroxylated Metabolites

Hydroxylated PCB metabolites are not merely inert excretion products; many possess significant biological and toxicological activity. jst.go.jp Some OH-PCBs bear a structural resemblance to endogenous hormones, particularly thyroid hormones, which allows them to interact with biological systems. harvard.edumdpi.com A critical interaction is their ability to bind to thyroid hormone transport proteins, such as transthyretin (TTR), which can disrupt the normal transport and homeostasis of thyroid hormones. harvard.edumdpi.com

Beyond their effects on the thyroid system, certain OH-PCBs have been shown to exhibit estrogenic or anti-estrogenic activity. unicartagena.edu.co The metabolic transformation of a parent PCB to its hydroxylated form can be considered a bioactivation process, as the resulting metabolites can have enhanced toxicity, contributing to endocrine disruption and neurotoxic effects. tandfonline.com

Endocrine Disrupting Effects in Experimental Animal Models and Wildlife

The endocrine-disrupting properties of this compound and related PCBs have been a subject of extensive research, particularly concerning their impact on the thyroid hormone system.

Interference with Thyroid Hormone Homeostasis

Polychlorinated biphenyls are well-established endocrine disruptors with a pronounced ability to interfere with the thyroid hormone system. frontiersin.orgjst.go.jp This disruption can manifest through multiple mechanisms, including the direct interference with thyroid hormone transport in the bloodstream. frontiersin.org The hydroxylated metabolites of PCBs are key players in this disruptive activity due to their structural analogy to the thyroid hormone thyroxine (T4). harvard.edumdpi.com

These OH-PCBs can compete with T4 for binding sites on transthyretin (TTR), a primary carrier protein for thyroid hormones in the blood of many species. harvard.edu This competitive binding can displace T4, leading to a decrease in the levels of circulating thyroid hormones. For example, in a study involving developmental exposure in rats, the PCB metabolite 4-OH-2,3,3′,4′,5-pentachlorobiphenyl (4-OH-CB107) was found to cause a significant reduction in plasma thyroid hormone levels in the offspring. oup.com Similarly, studies on the related congener 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118) have provided evidence of its capacity to induce thyroid dysfunction. jst.go.jpplos.org

| Compound | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Hydroxylated PCBs (general) | Disruption of thyroid hormone transport | Competitive binding to transthyretin (TTR) | harvard.edumdpi.comfrontiersin.org |

| 4-OH-2,3,3′,4′,5-pentachlorobiphenyl (4-OH-CB107) | Decreased plasma thyroid hormone levels in rat offspring | Not specified, likely TTR binding | oup.com |

| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | Induction of thyroid dysfunction | Interference with thyroidal-related gene expression and function | jst.go.jpplos.org |

Binding to Thyroxine Transport Proteins (e.g., Transthyretin)

A significant mechanism by which this compound and other PCBs can disrupt the thyroid hormone system is by binding to thyroxine (T4) transport proteins, most notably transthyretin (TTR). nih.govoup.com TTR is a crucial protein for transporting T4 in the blood. nih.govacs.org

Hydroxylated metabolites of PCBs, which bear a structural resemblance to T4, can competitively bind to TTR. oup.comniph.go.jp This competition can displace T4 from TTR, leading to increased clearance of T4 from the bloodstream and a subsequent decrease in serum T4 levels. oup.comacs.org

The binding affinity of some hydroxylated PCBs to TTR can be even higher than that of the natural ligand, T4. For example, 4-OH-2,3,3',4',5-pentachlorobiphenyl, a metabolite of a pentachlorobiphenyl, has a binding affinity for TTR that is 3.3 times higher than that of T4. oup.comniph.go.jp This strong binding affinity underscores the potential for these metabolites to significantly interfere with T4 transport. niph.go.jp

The displacement of T4 from TTR has been demonstrated in animal studies. Administration of certain hydroxylated PCBs to pregnant mice resulted in reduced total T4 levels in both the maternal and fetal plasma. acs.org This highlights the potential for in utero exposure to these compounds to affect the thyroid hormone status of the developing fetus.

Table 1: Relative Binding Affinity of Selected Hydroxylated PCBs to Transthyretin (TTR)

| Compound | Relative Binding Affinity to TTR (T4 = 1.0) |

|---|---|

| 4-OH-2,3,3',4',5-pentachlorobiphenyl | 3.3 oup.comniph.go.jp |

| 4'-OH-3,3',4,5'-tetrachlorobiphenyl | ~2.0 acs.org |

| Pentachlorophenol (PCP) | ~2.0 acs.org |

Aryl Hydrocarbon Receptor (AhR) Activation and Related Gene Expression Alterations

This compound is structurally related to a class of compounds known as "dioxin-like compounds" which are potent activators of the Aryl Hydrocarbon Receptor (AhR). nih.govresearchgate.net The AhR is a ligand-activated transcription factor that mediates a wide range of toxic responses. nih.govresearchgate.net

Upon binding to a ligand like a dioxin-like PCB, the AhR translocates to the nucleus, forms a complex with other proteins, and binds to specific DNA sequences called dioxin responsive elements (DREs). oup.com This binding initiates the transcription of a battery of genes, including those encoding for drug-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1). oup.comoup.com

Studies on the structurally similar congener, 2,3',4,4',5-pentachlorobiphenyl (PCB 118), have demonstrated its ability to activate the AhR pathway. oup.com In rat thyroid follicular cells (FRTL-5), exposure to PCB 118 led to an upregulation of CYP1A1 mRNA expression, indicating activation of the AhR pathway. oup.com This activation was linked to inflammatory responses in the thyroid, such as the increased production of interleukin-6 (IL-6) and intercellular adhesion molecule-1 (ICAM-1). oup.com The use of an AhR inhibitor suppressed these inflammatory effects, confirming the role of the AhR in mediating these responses. oup.com

It is important to note that not all PCBs activate the AhR. The ability to bind to and activate the AhR is highly dependent on the congener's structure, with coplanar PCBs generally being the most potent activators. oup.com Non-coplanar PCBs, in contrast, often exhibit little to no AhR activity. oup.com

Neurotoxicological Implications in Experimental Animal Models

Developmental Neurotoxicity Studies

Developmental exposure to certain PCB congeners has been linked to adverse neurodevelopmental outcomes in animal models. oup.comnih.gov Studies have investigated the effects of perinatal exposure to PCBs on various neurobehavioral and neurochemical endpoints. nih.gov

For instance, developmental exposure of rats to the ortho-substituted congener 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95) has been shown to cause long-term alterations in locomotor activity and spatial learning and memory. nih.gov In one study, rats exposed to PCB 95 during gestation showed hypoactivity in adulthood and a faster acquisition of a working memory task in a radial arm maze. nih.gov

Mouse models are also valuable tools for studying the developmental neurotoxicity of PCBs, particularly in relation to the metabolism of these compounds into potentially neurotoxic hydroxylated metabolites (OH-PCBs). nih.govacs.org The disposition and metabolism of chiral PCB congeners can differ between species, which is an important consideration in developmental neurotoxicity studies. nih.govacs.org

Developmental exposure to PCB mixtures, such as Aroclor 1254, has also been shown to impair cognitive functions in animal models. mdpi.com

Alterations in Learning, Memory, and Neurobehavioral Outcomes

Developmental exposure to specific PCB congeners can lead to lasting deficits in learning, memory, and other neurobehavioral functions in animal models.

Studies in rats have demonstrated that perinatal exposure to certain ortho-substituted PCB congeners can impair performance on tasks assessing spatial learning and memory. For example, exposure to PCB 118 (2,3',4,4',5-pentachlorobiphenyl) during gestation has been shown to impair the ability of female offspring to learn a delayed spatial alternation task in a T-maze. nih.gov

Research on the non-coplanar congener PCB 95 has also revealed impacts on cognitive function. Rats exposed developmentally to PCB 95 exhibited altered performance in spatial learning and memory tasks. nih.gov Specifically, they showed a faster acquisition of a working memory task in an eight-arm radial maze but did not differ from controls in a T-maze delayed spatial alternation task. nih.gov These findings suggest that different aspects of learning and memory may be differentially affected.

The neurobehavioral effects of PCBs are thought to be linked to their interference with various neurotransmitter systems and intracellular signaling pathways, including those involving ryanodine (B192298) receptors and calcium signaling. nih.gov

Investigated Cellular and Molecular Mechanisms (e.g., Ca2+-Dependent and ROS-Dependent)

The toxicological effects of this compound (PCB-110) and its congeners are increasingly understood to be mediated through complex cellular and molecular mechanisms, with a significant focus on the disruption of calcium (Ca2+) homeostasis and the generation of reactive oxygen species (ROS).

Ca2+-Dependent Mechanisms:

Ortho-substituted PCBs, a category that includes various pentachlorobiphenyls, have been shown to alter Ca2+ regulation through a ryanodine receptor (RyR)-mediated mechanism. nih.gov These PCBs enhance the binding of ryanodine to its receptor on the sarcoplasmic reticulum (SR) Ca2+ release channel, indicating an activation of the channel. nih.gov This activation leads to a dose-dependent release of Ca2+ from SR vesicles. nih.gov The structural requirement for this activity is stringent, with the non-coplanarity of the biphenyl rings being a crucial factor for channel activation. nih.gov For instance, 2,2',3,5',6-pentachlorobiphenyl (PCB-95), a potent RyR potentiator, enhances synchronized Ca2+ oscillations in the somata and dendrites of primary rat hippocampal neurons, an effect that is blocked by ryanodine. nih.gov This highlights the direct interaction between the PCB congener and the RyR. The mechanism of this PCB-induced channel activation involves a significant decrease in the inhibitory potency of both Ca2+ and Mg2+. nih.gov

Further studies have demonstrated that the enantiomers of chiral PCBs, such as PCB-95, can differentially sensitize RyRs. The aR-enantiomer of PCB-95 shows a greater potency and efficacy in binding to RyR1-enriched microsomes and induces a higher rate of Ca2+ efflux compared to the aS-enantiomer. acs.org This enantioselectivity extends to the potentiation of Ca2+-induced Ca2+ release (CICR). acs.org These findings underscore that even subtle stereochemical differences can significantly impact the biological activity of these compounds at the molecular level.

ROS-Dependent Mechanisms:

Exposure to certain pentachlorobiphenyls has been linked to increased oxidative stress through the generation of ROS. For example, 2,3',4,4',5-pentachlorobiphenyl (PCB-118) has been shown to significantly increase ROS production in both in vivo and in vitro models. jst.go.jp This increase in ROS is associated with damage to mitochondria, the primary sites of cellular respiration and energy production. jst.go.jp Under stress conditions induced by PCB-118, mitochondria are destroyed and generate excessive levels of ROS, leading to oxidative stress. jst.go.jp

The activation of certain signaling pathways appears to be dependent on this ROS generation. For instance, the activation of the c-Jun N-terminal kinase (JNK) pathway by PCB-118 is thought to be mediated by ROS originating from dysfunctional mitochondria. jst.go.jp Similarly, in studies with other PCB congeners, ROS formation was found to be inhibited by inhibitors of phospholipase A2 (PLA2) and nitric oxide synthase (NO-synthetase), which are signaling pathways activated by calcium. ratcatinc.com This suggests a potential interplay between Ca2+-dependent and ROS-dependent mechanisms. Furthermore, studies on HeLa cells have shown that exposure to PCB-126, PCB-118, and PCB-153 elevates ROS levels and promotes cell survival through a PKM2-dependent upregulation of glycolysis, which is mediated by NADPH oxidase-induced ROS production. nih.gov

Experimental evidence supports a model where non-dioxin-like PCBs alter neuronal development through both Ca2+-dependent and ROS-dependent mechanisms. mdpi.com

Other Mechanistic Insights from In Vitro and Animal Studies

Beyond the well-established roles of Ca2+ dysregulation and ROS production, in vitro and animal studies have revealed a broader landscape of molecular perturbations induced by this compound and its congeners. These include the disruption of key cellular signaling pathways, widespread alterations in gene and protein expression, and modulation of the immune system. Computational approaches are also providing valuable insights into the structure-toxicity relationships of these compounds.

Perturbation of Cellular Signaling Pathways (e.g., PI3K-Akt, MAPK, HIF-1)

Several critical signaling pathways that govern cell survival, proliferation, and stress responses are disrupted by pentachlorobiphenyls.

PI3K-Akt Pathway: This pathway is crucial for cell growth and survival. Studies have shown that 2,3',4,4',5-pentachlorobiphenyl (PCB-118) can activate the PI3K/Akt signaling pathway in rat thyroid follicular cells. plos.orgplos.org This activation leads to the phosphorylation of the downstream target FoxO3a, which in turn down-regulates the expression of the sodium-iodide symporter (NIS), a key protein for thyroid hormone synthesis. plos.orgplos.orgresearchgate.net Inhibition of the PI3K/Akt pathway has been shown to reverse the PCB-induced decrease in NIS expression. plos.org Computational analyses of gene expression data have also highlighted the PI3K-Akt pathway as being significantly enriched in association with PCB exposure in the context of breast cancer. frontiersin.org

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, are central to cellular responses to a variety of extracellular stimuli. Certain pentachlorobiphenyls have been shown to activate these pathways. For instance, 2,2',4,6,6'-pentachlorobiphenyl (B1211706) (PeCB) induces the phosphorylation of ERK1/2 MAPK in a time-dependent manner, and this activation is important for the induction of cyclooxygenase-2 (COX-2). oup.com Similarly, 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB-126) has been observed to increase the phosphorylation of ERK1/2 and p38 in HepG2 cells. deepdyve.com The c-Jun N-terminal kinase (JNK) pathway, another branch of the MAPK cascade, is activated by PCB-118 in thyroid cells, contributing to inflammatory responses. oup.comoup.com

HIF-1 Pathway: Hypoxia-inducible factor-1 (HIF-1) is a key regulator of cellular adaptation to low oxygen conditions. There is evidence of crosstalk between the AHR and HIF-1 signaling pathways, as they share a common dimerization partner, ARNT. Exposure to 3,3',4,4',5-pentachlorobiphenyl (PCB-126) under hypoxic conditions has been shown to inhibit CYP1A1 expression in human cell lines. nih.gov Hypoxia can also reduce the binding of the AHR to its target gene promoters following PCB-126 stimulation. nih.gov Furthermore, PCB-126 has been found to perturb hypoxia-induced HIF-1α activity and glucose consumption in human HepG2 cells. researchgate.net Studies in fish cells also suggest that hypoxia can limit the induction of AHR-mediated reporter gene activity by PCB-126. acs.org

Gene Expression Alterations and Protein-Protein Interaction Networks

Exposure to pentachlorobiphenyls can lead to significant changes in the expression of a wide range of genes. For example, 2,3',4,4',5-pentachlorobiphenyl (PCB-118) has been reported to induce the expression of chaperones such as 14-3-3 and HSP70 in the marine sponge Geodia cydonium. int-res.com In rat thyroid cells, PCB-118 was found to decrease the mRNA expression of several mitochondrial respiratory chain genes, including NDUFB3, UQCRC2, COX17, ATP5I, and ATP5E. jst.go.jp

Transcriptome analysis in the liver of rats treated with 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl (B1207924) (4-OH-CB107), a metabolite of PCBs, revealed alterations in the expression of genes involved in circadian rhythm and fatty acid metabolism. oup.com Computational studies integrating toxicogenomic data have constructed protein-protein interaction (PPI) networks to identify key hub genes and pathways affected by PCBs in the context of diseases like breast cancer. frontiersin.org These analyses have pointed to genes such as BRCA1, FGFR1, IGF1, AKT1, and EGF as being central to the molecular response to PCB exposure. frontiersin.org

Molecular Docking and Computational Toxicology Approaches

Computational methods are increasingly being used to predict the toxicity and understand the mechanisms of action of PCBs. Molecular docking studies have been employed to investigate the binding of pentachlorobiphenyl congeners to various biological targets. For instance, docking simulations have been used to predict the binding affinities of PCB congeners with key proteins identified through network toxicology, such as EZH2 and EGF. frontiersin.org These studies can provide insights into the structural basis for the observed biological effects.

Docking models have also been used to understand the enantioselective metabolism of chiral PCBs by cytochrome P450 enzymes. For example, docking studies with human CYP2B6 have helped to predict the major hydroxylated metabolites of certain pentachlorobiphenyls and to rationalize the observed stereoselectivity. acs.org Furthermore, quantitative structure-activity relationship (QSAR) models have been developed to relate the molecular structure of PCBs to their biological activity, such as their biological enrichment potential. nih.gov These computational toxicology approaches can aid in prioritizing PCBs for further experimental investigation and in predicting the toxicity of untested congeners. researchgate.netacs.org

Immunomodulatory Effects in Animal Models

Pentachlorobiphenyls have been shown to exert immunomodulatory effects in various animal models. For example, 2,2',4,6,6'-pentachlorobiphenyl (PeCB) has been found to induce apoptotic cell death in human monocytic cells, suggesting a potential link to immunotoxicity. koreascience.kr Furthermore, 2,3',4,4',5-pentachlorobiphenyl (PCB-118) has been shown to induce inflammatory responses in the thyroid of Wistar rats. oup.comoup.com This was evidenced by the increased production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as the adhesion molecule ICAM-1. oup.comoup.com These inflammatory effects were found to be mediated through the activation of the AHR and JNK signaling pathways. oup.comoup.com

Analytical Methodologies for 2,3,3 ,4,6 Pentachlorobiphenyl in Environmental and Biological Matrices

Advanced Sample Collection and Preparation Techniques for Congener-Specific Analysis

The initial and one of the most critical stages in the analysis of 2,3,3',4,6-pentachlorobiphenyl is the collection and preparation of the sample. The primary goal of this stage is to efficiently extract the target analyte from the matrix while simultaneously removing interfering compounds that could compromise the accuracy of the analysis.

Sample Collection and Initial Handling: For biological matrices such as tissues (adipose, liver, brain) and blood, samples are typically collected and immediately frozen at low temperatures (e.g., -80°C) to prevent degradation of the target compounds. nih.gov For environmental samples like soil, sediment, and water, collection protocols are designed to obtain representative samples, which are then stored under conditions that minimize contamination and loss of analytes.

Extraction Techniques: A variety of extraction techniques are employed, with the choice depending on the sample matrix.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods. nih.govlcms.cz It has been successfully used for extracting PCBs from diverse matrices, including tissues and sediments. nih.govresearchgate.net Common solvent systems for PLE of PCBs include hexane-acetone and hexane-dichloromethane mixtures. nih.govscirp.org

Soxhlet Extraction: This is a classic and robust method for extracting PCBs from solid samples. cdc.gov It involves continuous extraction with an organic solvent, often a mixture of hexane (B92381) and acetone (B3395972) or dichloromethane (B109758) and acetone. epa.gov

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. cdc.gov SFE is advantageous as it avoids the use of large volumes of organic solvents. cdc.gov

Liquid-Liquid Extraction (LLE): This method is commonly used for aqueous samples, where the PCBs are partitioned into an immiscible organic solvent. nih.gov

Cleanup and Fractionation: Following extraction, the sample extracts contain a complex mixture of co-extracted substances, such as lipids, pigments, and other organic compounds, which can interfere with the analysis. oceanbestpractices.org Therefore, a cleanup step is essential.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique effective for removing high-molecular-weight interferences like lipids from biological sample extracts. scirp.org

Adsorption Chromatography: Columns packed with adsorbents like silica (B1680970) gel, Florisil (magnesium silicate), and alumina (B75360) are widely used for cleanup. cdc.govoceanbestpractices.org These materials can be activated or deactivated to achieve the desired level of fractionation. Acidic or basic silica can also be employed for specific cleanup purposes. scirp.org For instance, Florisil is mandatory as a final cleanup step for tissue samples in some EPA methods. epa.gov

In-cell Cleanup for PLE: An advantage of PLE is the ability to incorporate adsorbents directly into the extraction cell, combining extraction and cleanup into a single automated step. nih.govresearchgate.net Materials like Florisil and silica gel can be used as fat retainers within the PLE cell. nih.gov

For the analysis of specific congener groups, such as the non-ortho or mono-ortho PCBs, additional fractionation steps may be necessary due to their low concentrations relative to other PCBs. oceanbestpractices.org High-performance liquid chromatography (HPLC) with specialized columns, such as those with pyrenyl-ethyl silylated silica, can be used to separate these specific congener groups. oceanbestpractices.org

A summary of common extraction and cleanup techniques is presented in the table below.

| Technique | Principle | Typical Application | Advantages | Disadvantages |

| Pressurized Liquid Extraction (PLE) | Extraction with organic solvents at elevated temperature and pressure. | Solid and semi-solid samples (tissues, sediments). nih.govresearchgate.net | Fast, efficient, reduced solvent use, potential for in-cell cleanup. nih.govlcms.cz | Requires specialized equipment. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Solid samples. cdc.gov | Robust and well-established. | Time-consuming and requires large solvent volumes. |

| Supercritical Fluid Extraction (SFE) | Extraction with a supercritical fluid (e.g., CO2). | Biological samples. cdc.gov | Avoids large volumes of organic solvents. cdc.gov | Can have variable efficiency depending on the matrix. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between immiscible liquid phases. | Aqueous samples, blood. nih.gov | Simple and effective for liquid samples. | Can be labor-intensive and use significant solvent volumes. |

| Gel Permeation Chromatography (GPC) | Separation based on molecular size. | Lipid removal from biological extracts. scirp.org | Effective for high-molecular-weight interferences. | Can be time-consuming. |

| Adsorption Chromatography | Separation based on analyte adsorption to a solid phase. | General cleanup of extracts. cdc.govoceanbestpractices.org | Versatile and can be tailored with different adsorbents. | May require multiple fractions and solvent use. |

Chromatographic Separation Methods

Once the sample has been extracted and cleaned up, the next critical step is the separation of this compound from other PCB congeners and remaining matrix components. This is primarily achieved through high-resolution gas chromatography.

Gas chromatography with an electron capture detector (GC-ECD) has historically been a widely used technique for the analysis of PCBs due to its exceptional sensitivity to halogenated compounds. cdc.gov The method involves injecting the sample extract into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column, typically a long, narrow tube coated with a stationary phase, separates the different PCB congeners based on their boiling points and interactions with the stationary phase. epa.gov As the separated congeners exit the column, they pass through the ECD, which contains a radioactive source (usually Nickel-63) that emits beta particles. These particles ionize the carrier gas, creating a steady current. When an electronegative compound like a PCB passes through, it captures some of the electrons, causing a decrease in the current, which is registered as a peak.

While highly sensitive, a significant limitation of GC-ECD is its lack of specificity. usgs.gov It identifies compounds based on their retention time, which is the time it takes for a compound to travel through the column. However, different compounds can have similar retention times, leading to potential misidentification, especially in complex mixtures. Therefore, confirmation with a more specific detector is often necessary.

Gas chromatography-mass spectrometry (GC-MS) is a more powerful and specific technique for the analysis of this compound. oceanbestpractices.org It couples the separation power of a gas chromatograph with the detection capabilities of a mass spectrometer. After the PCB congeners are separated in the GC column, they enter the ion source of the mass spectrometer where they are bombarded with electrons, causing them to ionize and fragment in a reproducible manner. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a unique "fingerprint" for each compound, allowing for highly confident identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. epa.gov This significantly enhances the sensitivity and selectivity of the analysis. The use of carbon-13 labeled PCB congeners as internal standards is a common practice in GC-MS analysis to improve the accuracy and precision of quantification. usgs.gov

While gas chromatography is the predominant technique for PCB analysis, high-performance liquid chromatography (HPLC) can play a crucial role in the fractionation of PCB congeners, particularly for separating planar (non-ortho) and non-planar (ortho-substituted) PCBs. oceanbestpractices.org This is important because the toxicity of PCBs is highly dependent on their structure, with planar congeners being the most toxic. HPLC systems using specialized columns, such as those with pyrenyl-ethyl silylated silica, can effectively separate these groups of congeners prior to their analysis by GC-MS. oceanbestpractices.org

For extremely complex samples containing a large number of PCB congeners and other interfering compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. In this technique, the effluent from a primary GC column is directed to a second, shorter column with a different stationary phase. This results in a two-dimensional separation, providing much greater resolution than a single column. GC×GC is particularly useful for resolving co-eluting peaks that would otherwise overlap in a one-dimensional GC analysis, leading to more accurate quantification of individual congeners.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Mass Spectrometry (MS) Techniques for High-Sensitivity Quantification and Confirmation

Mass spectrometry is the definitive technique for the quantification and confirmation of this compound due to its high sensitivity and specificity.

Low-Resolution Mass Spectrometry (LRMS): This is a common and robust MS technique used for routine PCB analysis. memberclicks.net When coupled with GC, LRMS can provide reliable identification and quantification, especially when operated in selected ion monitoring (SIM) mode. epa.gov

High-Resolution Mass Spectrometry (HRMS): For the utmost sensitivity and specificity, high-resolution mass spectrometry is the gold standard. memberclicks.net HRMS instruments can measure the mass of ions with very high accuracy, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions. This is particularly important for distinguishing PCBs from other chlorinated compounds that may be present in the sample. EPA Method 1668, for example, utilizes HRGC/HRMS for the analysis of PCB congeners. memberclicks.net

Tandem Mass Spectrometry (MS/MS): Ion trap tandem mass spectrometry (MS/MS) is another powerful technique that can enhance the selectivity of PCB analysis. oceanbestpractices.org In MS/MS, a specific ion from the initial mass analysis is selected and then fragmented further. The resulting fragment ions are then analyzed, providing an additional layer of confirmation and reducing the impact of matrix interferences.

The choice of mass spectrometry technique often depends on the required detection limits and the complexity of the sample matrix. For trace-level analysis in complex environmental or biological samples, HRMS is often the preferred method.

A comparison of the different mass spectrometry techniques is provided below.

| Technique | Principle | Resolution | Primary Application |

| Low-Resolution Mass Spectrometry (LRMS) | Measures mass-to-charge ratio to the nearest whole number. | Low | Routine qualitative and quantitative analysis. memberclicks.net |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy (to several decimal places). | High | High-sensitivity and high-specificity analysis, differentiating between compounds with the same nominal mass. memberclicks.net |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, including fragmentation of selected ions. | Variable | Enhanced selectivity and confirmation, particularly in complex matrices. oceanbestpractices.org |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the definitive identification and quantification of specific PCB congeners. measurlabs.com Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This high resolving power allows for the differentiation of target analytes from co-eluting matrix interferences that may have the same nominal mass but different elemental compositions. measurlabs.com

Gas chromatography coupled with HRMS (GC-HRMS) is considered a state-of-the-art method for the analysis of PCBs, including the 209 individual congeners. clu-in.orgwaters.com This technique offers exceptional selectivity and sensitivity, with detection limits that can be orders of magnitude lower than other methods, often reaching the parts-per-trillion level or below in biological and environmental samples. clu-in.orgresearchgate.net For instance, studies developing methods for analyzing dioxin-like compounds in complex biological matrices like meconium have utilized GC-HRMS to achieve limits of quantification (LOQs) in the picogram per gram (pg g⁻¹) range. nih.gov The use of HRMS is fundamental for conducting ultrasensitive analysis and can also be used for retrospective analysis, where data is mined for suspected or unknown compounds long after the initial sample analysis. mdpi.com

Recent advancements have seen the coupling of gas chromatography with hybrid quadrupole-Orbitrap mass spectrometry (GC-Q-Orbitrap MS), which provides high-resolution and accurate-mass data, further enhancing the confident identification of PCBs in challenging matrices like marine sediments and seagrass tissues. mdpi.com

Triple Quadrupole Mass Spectrometry (MS/MS) and Ultra-Fast MRM Switching

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS), typically using a triple quadrupole (QqQ) instrument, offers an alternative and highly effective approach for PCB analysis. shimadzu.co.krpragolab.cz This technique involves linking two quadrupole mass analyzers together, separated by a collision cell. shimadzu.co.kr The first quadrupole (Q1) is set to select a specific precursor ion (the molecular ion of the target compound, such as this compound). This ion is then fragmented in the collision cell (q2), and the resulting product ions are analyzed by the second quadrupole (Q3). shimadzu.co.kr

This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective because it requires a compound to meet two specific mass criteria (precursor ion and product ion) to be detected. shimadzu.co.kr This effectively eliminates matrix interferences and background noise, leading to a significant increase in sensitivity and specificity compared to single-quadrupole or non-mass spectrometric detectors. shimadzu.co.kr The use of GC-MS/MS with MRM provides enhanced selectivity, specificity, and sensitivity in complex matrices with potential co-eluting interferences. shimadzu.co.kr

A key technological advancement in this area is ultra-fast MRM switching. gcms.czshimadzu.com.sg Modern triple quadrupole systems can switch between different MRM transitions in milliseconds. gcms.czsciex.comsciex.com This capability is crucial for analyzing a large number of compounds in a single chromatographic run, which is common in environmental monitoring where multiple PCB congeners and other pollutants are targeted. gcms.czshimadzu.com.sg The high-speed MRM allows for sufficient data points to be collected even for the very narrow peaks produced by fast gas chromatography, ensuring accurate and reproducible quantification without sacrificing sensitivity. gcms.czsciex.com This technology enables quick and highly sensitive multi-target analysis. gcms.cz

Below is a table showing typical MRM transitions used for the analysis of pentachlorobiphenyls, including 2,3,3',4',6-Pentachlorobiphenyl.

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| 2,3,3',4',6-Pentachlorobiphenyl (PCB 110) | 325.9 | 253.9 | 28 |

| 2,3,3',4',6-Pentachlorobiphenyl (PCB 110) | 325.9 | 255.9 | 26 |

Data derived from a study on PCB analysis using GC-MS/MS. thermofisher.com

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

To ensure that the data generated from the analysis of this compound is accurate, reliable, and defensible, a stringent Quality Assurance/Quality Control (QA/QC) program is essential. epa.govwa.gov This program encompasses all stages of the analytical process, from sample collection to final data reporting, and is guided by established protocols such as those from the U.S. Environmental Protection Agency (EPA). epa.govepa.govepa.gov

Key QA/QC procedures include:

Method Blanks: A method blank, which is a clean matrix (e.g., purified sand or solvent) that is free of the analytes of interest, is processed and analyzed in the same manner as the field samples. wa.govphenxtoolkit.org This is done to check for contamination introduced during the laboratory procedures. If target compounds are detected in the method blank, it may indicate a contamination issue that needs to be addressed. clu-in.org

Laboratory Control Samples (LCS): An LCS, or blank spike, is a clean matrix spiked with a known concentration of the target analytes, including this compound. clu-in.orgwa.gov The LCS is processed alongside the samples to monitor the accuracy and performance of the entire analytical method. The recovery of the spiked analytes must fall within established control limits. uliege.be

Surrogate Standards: A surrogate compound, which is chemically similar to the target analytes but not expected to be present in the samples (often a brominated or isotopically-labeled compound), is added to every sample, blank, and standard before extraction. wa.govepa.gov The recovery of the surrogate provides a measure of the efficiency of the sample preparation and analysis for each individual sample. phenxtoolkit.org For PCB congener analysis, tetrachloro-m-xylene (B46432) is a commonly used surrogate. epa.gov

Calibration: The instrument is calibrated using a series of standards containing known concentrations of this compound. epa.govphenxtoolkit.org For isotope-dilution techniques used with HRMS, calibration curves are established using standards containing both the native (¹²C₁₂) compound and its corresponding labeled (¹³C₁₂) internal standard. phenxtoolkit.org The linearity of the calibration curve is verified to ensure accurate quantification over a range of concentrations. nih.gov

Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known amount of target analytes is added to a duplicate of an actual field sample, which is then analyzed. The recovery of the spiked analytes is used to evaluate the effect of the sample matrix on the analytical method's performance. clu-in.org

The following table presents an example of quality control data for the analysis of several pentachlorobiphenyl congeners in human serum, demonstrating typical mean concentrations and coefficients of variation observed in a quality control pool.

| Compound Name | Lot | N | Mean (ng/g) | Standard Deviation | Coefficient of Variation (%) |

|---|---|---|---|---|---|

| 2,2',4,4',5-Pentachlorobiphenyl (PCB 99) | A10QC | 255 | 0.45948 | 0.06245 | 13.6 |

| 2,3,3',4,4'-Pentachlorobiphenyl (B1197480) (PCB 105) | A10QC | 256 | 0.39957 | 0.03145 | 7.9 |

| 2,3,3',4',6-Pentachlorobiphenyl (PCB 110) | A10QC | 256 | 0.29746 | 0.03145 | 10.6 |

Data derived from the NHANES 2003–2004 Laboratory Procedure Manual for PCBs in Serum. phenxtoolkit.org

Adherence to these QA/QC protocols ensures that the analytical data for this compound meets the required quality objectives for its intended use, whether for regulatory compliance, environmental assessment, or biological monitoring. epa.govepa.gov

Environmental Remediation and Management Strategies for 2,3,3 ,4,6 Pentachlorobiphenyl Contamination

Bioremediation Approaches for Contaminated Media

Bioremediation harnesses biological processes to degrade or transform contaminants. For PCBs, this often involves microbial degradation and phytoremediation, which can be effective and environmentally friendly approaches.

Microbial Degradation Pathways (e.g., Aerobic and Anaerobic Dechlorination)

The microbial degradation of PCBs is a key bioremediation strategy. It can proceed through two primary pathways: aerobic and anaerobic dechlorination. nih.gov

Anaerobic Dechlorination: Under anaerobic conditions, microorganisms can reductively dehalogenate highly chlorinated PCBs. oup.comoup.com This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, which are replaced by hydrogen atoms. frontiersin.org This typically reduces the toxicity of the PCB congeners and makes them more susceptible to further degradation. nih.govoup.com For instance, studies have shown that anaerobic microbes can dechlorinate 2,3,4,5,6-pentachlorobiphenyl, primarily at the meta and para positions. oup.comnih.gov This initial dechlorination is a crucial step, as it converts highly chlorinated PCBs into less chlorinated forms that can then be degraded aerobically. nih.gov The process can be mediated by various microbial populations, including sulfate-reducing bacteria. oup.com

Aerobic Degradation: Aerobic bacteria, on the other hand, can break down less chlorinated PCBs. nih.gov This oxidative process often involves dioxygenase enzymes that introduce hydroxyl groups to the biphenyl rings, leading to ring cleavage and eventual mineralization. mdpi.com While highly chlorinated biphenyls are generally resistant to aerobic attack, the prior action of anaerobic dechlorination can produce congeners that are suitable substrates for aerobic bacteria. nih.govbohrium.com This sequential anaerobic-aerobic process is considered a promising strategy for the complete degradation of PCBs in contaminated environments. bohrium.com

| Degradation Pathway | Description | Key Microbial Action | Example with 2,3,3',4,6-Pentachlorobiphenyl |

| Anaerobic Dechlorination | Removal of chlorine atoms under anoxic conditions. | Reductive dehalogenation. | Initial breakdown into lower chlorinated biphenyls. |

| Aerobic Degradation | Oxidative breakdown of the biphenyl structure in the presence of oxygen. | Dioxygenase enzyme activity leading to ring cleavage. | Degradation of the less chlorinated products from anaerobic dechlorination. |

Phytoremediation Technologies and Underlying Plant-Microbe Mechanisms

Phytoremediation utilizes plants to remove, contain, or degrade environmental contaminants. nih.gov For PCBs like this compound, several phytoremediation mechanisms are at play, often involving a synergistic relationship between plants and rhizosphere microorganisms. nih.govresearchgate.net

Plant Uptake and Metabolism: Plants can absorb PCBs from the soil through their roots and, to some extent, metabolize them. researchgate.net Enzymes within the plant, such as dioxygenases and peroxidases, can contribute to the transformation of PCBs into less toxic compounds. mdpi.com

| Phytoremediation Mechanism | Description | Role of Plant | Role of Microbes |

| Phytoextraction | Uptake and accumulation of contaminants into plant tissues. | Absorbs and concentrates PCBs. | Minimal direct role in this specific mechanism. |

| Phytotransformation | Breakdown of contaminants within the plant by metabolic processes. | Produces enzymes (e.g., dioxygenases, peroxidases) to transform PCBs. | Minimal direct role in this specific mechanism. |

| Rhizoremediation | Enhanced degradation of contaminants in the rhizosphere. | Releases exudates that stimulate microbial activity. | Degrade PCBs using the nutrients and inducing compounds from root exudates. |

Chemical Remediation Technologies

Chemical remediation involves the use of chemical reactions to transform contaminants into less harmful substances. For this compound, dehalogenation and oxidation techniques are prominent.

Dehalogenation and Chemical Oxidation Techniques

Chemical Dehalogenation: This process involves the use of chemical reagents to remove chlorine atoms from the PCB molecule. Various reducing agents, such as zero-valent iron and palladium-based systems, have been explored for the dehalogenation of PCBs in contaminated soil and sediment. researchgate.net These methods can effectively break down the highly chlorinated structure of pentachlorobiphenyls.

Chemical Oxidation: In this approach, strong oxidizing agents are used to destroy the PCB molecules. Persulfate, for example, can be activated to produce powerful sulfate (B86663) radicals that can degrade PCBs. acs.org The effectiveness of these techniques can be influenced by the specific reaction conditions and the matrix of the contaminated medium.

Advanced Chemical Oxidation Processes for PCB Degradation

Advanced Oxidation Processes (AOPs) are a subset of chemical oxidation methods that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade organic pollutants. mdpi.comopenbiotechnologyjournal.com These processes are often more effective than conventional chemical oxidation for recalcitrant compounds like PCBs. researchgate.net

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) in the presence of an iron catalyst to generate hydroxyl radicals. mdpi.com The photo-Fenton process enhances this reaction with the use of UV light. These methods have been shown to be effective in degrading a variety of organic pollutants. mdpi.com

Ozone-Based Processes: Ozonation, either alone or in combination with other treatments like UV light or hydrogen peroxide, can also generate hydroxyl radicals and effectively degrade PCBs. openbiotechnologyjournal.com

Photocatalysis: This AOP utilizes semiconductor materials, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generate electron-hole pairs that lead to the formation of reactive oxygen species capable of degrading organic contaminants. mdpi.comrsc.org

These AOPs offer promising avenues for the complete mineralization of this compound, transforming it into less harmful substances like carbon dioxide, water, and inorganic chlorides. rsc.org

| AOP Technique | Primary Oxidant | Mechanism |

| Fenton/Photo-Fenton | Hydroxyl Radical (•OH) | Catalytic decomposition of H₂O₂ by iron salts (enhanced by UV light). |

| Ozonation | Ozone (O₃), Hydroxyl Radical (•OH) | Direct reaction with ozone and decomposition of ozone to form •OH. |

| Photocatalysis | Hydroxyl Radical (•OH), Superoxide Radical (O₂⁻) | UV-activated semiconductor generates reactive oxygen species. |

Physical and Thermal Treatment Methods

Physical and thermal methods are often used for the remediation of highly contaminated sites where other methods may be less effective or too slow.

Thermal Desorption: This technology involves heating the contaminated soil or sediment to a temperature high enough to volatilize the PCBs. The volatilized contaminants are then collected and treated in a separate unit. This method does not destroy the PCBs but effectively separates them from the solid matrix.

Incineration: High-temperature incineration is a well-established technology for the destruction of PCBs. frontiersin.org This process involves burning the contaminated material at very high temperatures (typically above 1,200°C) to completely break down the PCB molecules into their constituent elements. While effective, this method can be costly and may face public opposition due to potential air emissions. frontiersin.org

Pyrolysis: Pyrolysis is a thermal decomposition process that occurs in the absence of oxygen. researchgate.net It can break down PCBs into smaller, less harmful molecules. This method can be an alternative to incineration, potentially with fewer harmful byproducts. researchgate.net

Development of Sustainable Remediation Frameworks and Emerging Technologies

The remediation of sites contaminated with persistent organic pollutants (POPs) like this compound (PCB 105) is shifting from traditional, often harsh, methods towards more sustainable frameworks. These frameworks aim to balance environmental, economic, and social considerations, promoting cost-effective and ecologically responsible alternatives to conventional techniques like excavation and off-site incineration or landfilling. nih.gov The focus is increasingly on in-situ technologies that minimize site disruption and reduce the carbon footprint of cleanup activities. clu-in.orgmdpi.com

Emerging technologies for the remediation of PCB-contaminated soils and sediments are centered on biological and advanced chemical processes that can degrade or transform these recalcitrant compounds into less harmful substances. mdpi.comfrontiersin.org

Bioremediation utilizes microorganisms to break down PCBs. frontiersin.org This process can occur under two main conditions:

Anaerobic Reductive Dechlorination : In anaerobic (oxygen-free) environments, bacteria replace chlorine atoms on the highly chlorinated biphenyl rings with hydrogen. clu-in.orgfrontiersin.org This process is particularly effective for highly chlorinated congeners, transforming them into lighter, less chlorinated congeners which are often less toxic. frontiersin.orgoup.com Studies have shown that anaerobic bacteria can voraciously attack meta- and para-positioned chlorines. clu-in.org

Aerobic Degradation : Less chlorinated PCBs (with three or fewer chlorine atoms) can be degraded by aerobic bacteria in the presence of oxygen. frontiersin.orgfrontiersin.org This process often involves the bph gene cluster, which codes for enzymes that catalyze the dioxygenation and cleavage of the biphenyl ring. frontiersin.orgfrontiersin.org

Phytoremediation is an emerging, cost-effective technology that uses plants and their associated microbes to clean up contaminated environments. nih.gov Several mechanisms are involved in the phytoremediation of PCBs:

Rhizodegradation : Plant roots release compounds that stimulate microbial activity in the surrounding soil (the rhizosphere), enhancing the biodegradation of PCBs. nih.govfrontiersin.org Plants can also secrete extracellular enzymes that help initiate the transformation of PCBs. nih.gov

Phytoextraction : Plants can take up contaminants from the soil through their roots and accumulate them in their tissues. nih.gov

Phytotransformation : Plants can metabolize the PCBs they absorb into less toxic compounds. nih.gov

Research has identified several plant species with potential for PCB phytoremediation, including alfalfa (Medicago sativa), various grasses, and species from the Cucurbitaceae family. frontiersin.orgfrontiersin.org One study noted that after a bioremediation phase, 2,3',4,4',5-pentachlorobiphenyl (B1678578) disappeared entirely from the soil ecosystem following phytoremediation with canola. research-nexus.netresearchgate.net

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive hydroxyl radicals to destroy organic pollutants. openbiotechnologyjournal.com These processes can degrade PCBs to carbon dioxide, water, and mineral acids. frontiersin.org Examples of AOPs include:

Supercritical Water Oxidation (SCWO) : This process uses water at high temperatures (550–650°C) and pressures (250 bar), where it acts as a solvent for PCBs, leading to their rapid oxidation. frontiersin.org SCWO has been shown to achieve over 99% PCB destruction efficiency. frontiersin.org

Fenton-like Reactions : These reactions use iron salts and hydrogen peroxide to generate hydroxyl radicals. Combining Fenton-like pre-oxidation with subsequent microbial remediation has been shown to enhance the degradation of PCBs by white-rot fungi. mdpi.com

Nanoscale Zero-Valent Iron (nZVI) : nZVI particles can be used for in-situ chemical reduction of PCBs. clu-in.org Combining nZVI with a second metal can further enhance the dehalogenation process. frontiersin.org

The following table summarizes the performance of some emerging remediation technologies for PCBs.

| Remediation Technology | Target Compound(s) | Key Findings & Efficiency | Source(s) |

| Chemical Reduction | PCB-77, PCB-105, PCB-118, PCB-123, PCB-169 | Using polyethylene (B3416737) glycol 600, potassium hydroxide, and aluminum, removal efficiency increased from 78% at 100°C (2 hrs) to 99% at 150°C (4 hrs). | frontiersin.orgfrontiersin.org |

| Bioremediation + Phytoremediation | 2,3',4,4',5-pentachlorobiphenyl | After an initial bioremediation phase that reduced the PCB to 8% of its initial value, the compound was completely eliminated after phytoremediation. | research-nexus.netresearchgate.net |

| Phytoremediation (Field Scale) | General PCBs | Using Medicago sativa (alfalfa), soil PCB concentrations were reduced by 31.4% after the first year and 78.4% after the second year. | frontiersin.org |

| Supercritical Water Oxidation (SCWO) | General PCBs | Achieved over 99% destruction efficiency at typical operating conditions of 550–650°C and 250 bar. | frontiersin.org |

| Combined Chemical-Biological | General PCBs | Integrating nano-scale zero-valent iron with microbial PCB-degrading bacteria has been explored to combine chemical and biological degradation methods. | mdpi.com |

Regulatory Frameworks and Policy Implications for Environmental Management of PCB 105

The environmental management of this compound (PCB 105) is governed by a series of international treaties and national regulations aimed at controlling and eliminating persistent organic pollutants (POPs). hpc-standards.compops.int These frameworks have significant policy implications, driving the need for accurate inventories, phase-out of existing equipment, and the development of environmentally sound disposal and remediation technologies. pops.intbrsmeas.org

International Frameworks

The primary international agreement governing PCBs is the Stockholm Convention on Persistent Organic Pollutants . pops.intpops.int Adopted in 2001, this global treaty aims to protect human health and the environment from POPs. pops.intundp.org PCBs, including PCB 105, are listed in Annex A of the convention, which calls for the elimination of their production and use. pops.intbrsmeas.org

Key provisions and deadlines under the Stockholm Convention for PCBs include:

Prohibition : The production and new use of PCBs are banned. pops.int

Phase-out of Equipment : Parties must eliminate the use of equipment containing specific concentrations of PCBs (e.g., transformers, capacitors) by 2025. pops.intpops.int

Environmentally Sound Waste Management : Parties must achieve the environmentally sound management of waste liquids and equipment contaminated with PCBs by 2028. pops.intpops.int